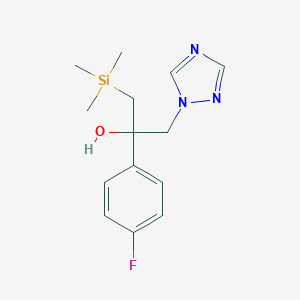
Simeconazol
Descripción general
Descripción
Simeconazole is a systemic fungicide belonging to the class of sterol demethylation inhibitors (DMIs). It is characterized by its chemical structure, RS-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, which has been shown to have significant activity against a variety of plant pathogens. Its systemic properties allow it to be effective in both vapor-phase activity and translaminar movement, meaning it can protect plants from fungal infections by both direct contact and through gaseous diffusion .
Synthesis Analysis
While the synthesis of simeconazole itself is not detailed in the provided papers, the synthesis of related compounds such as fluconazole has been reported. For instance, a new organic–inorganic molecular salt of fluconazole was synthesized, which could provide insights into the synthesis of similar compounds like simeconazole . The synthesis of other antifungal agents, such as miconazole and econazole, has been achieved through chemoenzymatic routes, suggesting that similar methods could potentially be applied to simeconazole .
Molecular Structure Analysis
The molecular structure of simeconazole includes a triazole ring, a fluorophenyl group, and a trimethylsilyl group. The presence of the fluorine atom is significant as it enhances the fungicidal activity of the compound, although it is not indispensable for systemic movement. The trimethylsilyl group contributes to the selectivity of simeconazole, differentiating its effects on fungi versus plants .
Chemical Reactions Analysis
Simeconazole's chemical reactivity, particularly its ability to undergo metabolic transformations, has been studied in rats. After administration, simeconazole is metabolized to a hydroxymethyl metabolite (M1), which is further processed into glucuronide, sulfate, silanols, and various dessiloxane compounds . This metabolic pathway is crucial for understanding the environmental fate and potential toxicity of simeconazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of simeconazole contribute to its systemic activity in plants. Its vapor-phase activity allows it to prevent infections within a radius of several centimeters from the point of application. Simeconazole also exhibits translaminar activity, effectively controlling fungal diseases when applied to one side of a leaf and protecting the other side. Its rapid absorption into plants is demonstrated by its efficacy against barley powdery mildew when applied by soil drench . The compound's permeability through cuticular membranes is superior to other DMIs, indicating its efficient uptake and distribution within plant tissues .
Relevant Case Studies
Several case studies highlight the practical applications of simeconazole. Field trials in Japan showed that simeconazole granules are highly effective against rice kernel smut and false smut when applied 1-5 weeks before heading, with the optimal timing being 2-3 weeks before heading . Additionally, the enantioselective determination of simeconazole in various food products has been developed, showcasing the importance of understanding the stereochemistry of simeconazole for food safety and environmental monitoring .
Aplicaciones Científicas De Investigación
- Aplicación: Gránulos de Simeconazol (450–600 g ai/ha) sumergidos en agua y aplicados 1–5 semanas antes de la espigadura controlan eficazmente tanto la carbón del arroz como la carbón falsa. Los tratamientos más efectivos se producen 1–2 semanas antes de la espigadura para la carbón del arroz y 3 semanas antes de la espigadura para la carbón falsa .
Control de la Carbón del Arroz y la Carbón Falsa
Mecanismo De Acción
Target of Action
Simeconazole is a broad-spectrum biofungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Simeconazole acts as an inhibitor of the sterol 14α-demethylase enzyme . By binding to this enzyme, simeconazole prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .
Biochemical Pathways
The primary biochemical pathway affected by simeconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of ergosterol synthesis by simeconazole leads to an accumulation of 14α-methyl sterols, which alters the cell membrane and impairs the growth and function of the fungus .
Pharmacokinetics
This suggests that after application, it is absorbed and translocated within the plant to exert its fungicidal effects .
Result of Action
The result of simeconazole’s action is the effective control of a range of diseases, particularly those caused by Rhizoctonia solani Kuhn and Blumeria graminis, on crops such as rice, fruit, soya, and vegetables . By inhibiting ergosterol biosynthesis, simeconazole disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately the death of the fungus .
Action Environment
The efficacy and stability of simeconazole can be influenced by various environmental factors. For instance, the timing of simeconazole application can significantly impact its effectiveness. Field tests have shown that a submerged application of simeconazole granules at 1-5 weeks before heading was highly effective against kernel smut . .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFPHSQTSFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057980 | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149508-90-7 | |
| Record name | Simeconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simeconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

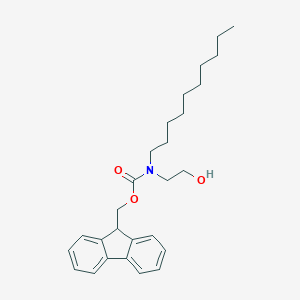
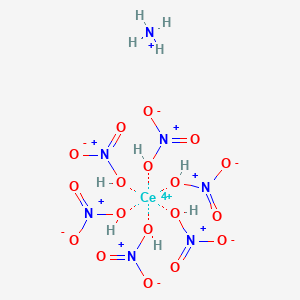


![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
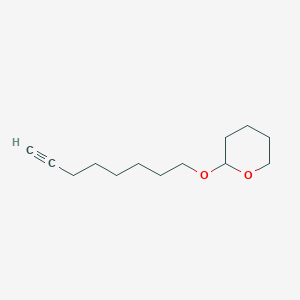

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
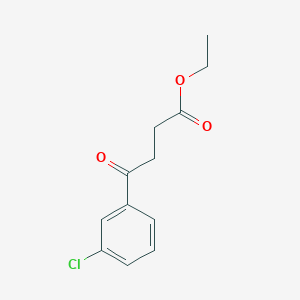
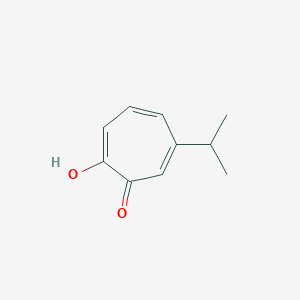
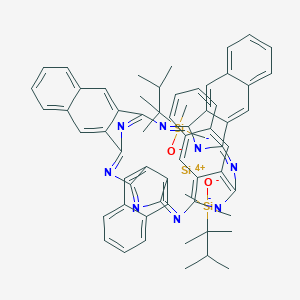
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)